4-Oxo Gemifloxacin
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Overview
Description
4-Oxo Gemifloxacin is a derivative of gemifloxacin, a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class. Gemifloxacin is primarily used to treat bacterial infections, including acute bacterial exacerbation of chronic bronchitis and mild to moderate community-acquired pneumonia . The compound is known for its ability to inhibit bacterial DNA synthesis by targeting essential enzymes, making it effective against a wide range of bacterial pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo Gemifloxacin involves several steps, starting from the basic structure of gemifloxacin. The key steps include the introduction of the 4-oxo group and the formation of the naphthyridine ring. The synthetic route typically involves the following steps:
Formation of the Naphthyridine Ring: This step involves the cyclization of a suitable precursor to form the naphthyridine ring structure.
Introduction of the 4-Oxo Group: The 4-oxo group is introduced through an oxidation reaction, often using oxidizing agents such as ceric ammonium nitrate or potassium permanganate.
Functional Group Modifications: Additional functional groups, such as the fluoro and cyclopropyl groups, are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
4-Oxo Gemifloxacin undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, such as reducing the 4-oxo group to a hydroxyl group.
Substitution: Substitution reactions are used to introduce or modify functional groups, such as the fluoro and cyclopropyl groups.
Common Reagents and Conditions
Oxidizing Agents: Ceric ammonium nitrate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of gemifloxacin with modified functional groups, enhancing its antibacterial properties .
Scientific Research Applications
4-Oxo Gemifloxacin has a wide range of scientific research applications:
Mechanism of Action
The bactericidal action of 4-Oxo Gemifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, this compound prevents the bacteria from replicating and repairing their DNA, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different spectrum of activity.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity compared to gemifloxacin.
Moxifloxacin: Known for its enhanced activity against anaerobic bacteria.
Uniqueness
4-Oxo Gemifloxacin is unique due to its specific modifications, such as the 4-oxo group, which enhances its antibacterial properties and makes it effective against certain resistant bacterial strains . Its ability to inhibit both DNA gyrase and topoisomerase IV makes it a potent antibacterial agent .
Properties
Molecular Formula |
C17H17FN4O4 |
---|---|
Molecular Weight |
360.34 g/mol |
IUPAC Name |
7-[3-(aminomethyl)-4-oxopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H17FN4O4/c18-12-3-10-14(24)11(17(25)26)6-22(9-1-2-9)15(10)20-16(12)21-5-8(4-19)13(23)7-21/h3,6,8-9H,1-2,4-5,7,19H2,(H,25,26) |
InChI Key |
HFZMOQAWUMSAJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CC(C(=O)C4)CN)F)C(=O)O |
Origin of Product |
United States |
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